2-(cyclopentylthio)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)acetamide
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Overview
Description
2-(Cyclopentylthio)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure combining a cyclopentylthio group, an isothiazolidinone ring, and a substituted acetamide moiety, which may contribute to its distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylthio)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)acetamide typically involves multiple steps:
Formation of the Isothiazolidinone Ring: The isothiazolidinone ring can be synthesized through the cyclization of a suitable precursor, such as a thioamide, with an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.
Introduction of the Cyclopentylthio Group: This step involves the nucleophilic substitution of a halogenated precursor with cyclopentylthiol, often in the presence of a base like sodium hydride or potassium carbonate.
Acetamide Formation: The final step includes the coupling of the intermediate with an acetamide derivative, using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the cyclopentylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the isothiazolidinone ring, potentially leading to ring opening or modification of the sulfur-nitrogen bond.
Substitution: The aromatic ring and the acetamide moiety can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced isothiazolidinone derivatives.
Substitution: Various substituted aromatic and acetamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for potential antimicrobial, anti-inflammatory, or anticancer activities.
Medicine
In medicinal chemistry, the compound might be explored as a lead compound for drug development. Its ability to interact with biological targets could make it a candidate for therapeutic applications.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-(cyclopentylthio)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The isothiazolidinone ring and the cyclopentylthio group could play crucial roles in binding to molecular targets, influencing pathways involved in cell signaling or metabolism.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopentylthio)-N-(2-methylphenyl)acetamide: Lacks the isothiazolidinone ring, potentially altering its biological activity.
N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)acetamide: Lacks the cyclopentylthio group, which may affect its chemical reactivity and biological properties.
Uniqueness
The presence of both the cyclopentylthio group and the isothiazolidinone ring in 2-(cyclopentylthio)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)acetamide makes it unique
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S2/c1-13-7-8-14(19-9-4-10-24(19,21)22)11-16(13)18-17(20)12-23-15-5-2-3-6-15/h7-8,11,15H,2-6,9-10,12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPQNFYDULZEIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)CSC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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